molecular formula C9H7F2NO4 B1587067 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one CAS No. 82419-32-7

1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one

Cat. No.: B1587067
CAS No.: 82419-32-7
M. Wt: 231.15 g/mol
InChI Key: ZJVPAAJHCJMGGL-UHFFFAOYSA-N
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Description

NMR Spectroscopy

Key ¹H NMR data (CDCl₃, 300 MHz):

Proton Group Chemical Shift (δ, ppm) Multiplicity Integration
Methyl (CH₃) 2.32 Singlet (s) 3H
Methylene (CH₂) 4.80 Doublet (d, J = 8.4 Hz) 2H
Aromatic (H-5) 6.94 Doublet of doublets (dd, J = 8.4 Hz, 0.9 Hz) 1H
Aromatic (H-4) 7.03–7.10 Multiplet (m) 1H
Aromatic (H-3) 7.53 Doublet of doublets (ddd, J = 8.6 Hz, 7.5 Hz, 1.7 Hz) 1H
Aromatic (H-2) 7.87 Doublet (dd, J = 8.1 Hz, 1.6 Hz) 1H

Source: Experimental data from chemoenzymatic synthesis studies.

Infrared (IR) Spectroscopy

Characteristic IR absorptions (KBr pellet):

Functional Group Wavenumber (cm⁻¹) Assignment
C=O (Propanone) 1741 Carbonyl stretching
NO₂ (Nitro) 1541, 1358 Asymmetric and symmetric stretching
C-O (Ether) 1217 Ether stretching
C-F (Aromatic) 1070 Fluorine substitution

Mass Spectrometry (MS)

Ionization Mode Observed m/z Fragment
ESI+ 218.0424 (M+Na)⁺ Molecular ion + sodium adduct

Note: MS data limited to adduct ions; fragment patterns require further experimental characterization.

Properties

IUPAC Name

1-(2,3-difluoro-6-nitrophenoxy)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO4/c1-5(13)4-16-9-7(12(14)15)3-2-6(10)8(9)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVPAAJHCJMGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=C(C=CC(=C1F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361478
Record name 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82419-32-7
Record name 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

General Synthetic Route

The most authoritative and detailed method for synthesizing 1-(2,3-difluoro-6-nitrophenoxy)propan-2-one involves the alkylation of a difluorinated nitrophenol derivative with a suitable propanone precursor, followed by purification and characterization steps. The process is typically conducted in two main stages: (1) formation of the phenoxypropanone core and (2) functional group manipulations for selectivity and yield optimization.

Stepwise Synthesis

Step 1: Generation of the Phenoxide Intermediate

  • Sodium hydride is suspended in tetrahydrofuran (THF) at low temperature.
  • Ethyl acetoacetate is added slowly while maintaining the temperature below 15°C.
  • The mixture is stirred to allow complete deprotonation, forming the enolate.

Step 2: Alkylation Reaction

  • A solution of the difluorinated nitrophenol derivative (e.g., 2,3-difluoro-6-nitrophenol) in THF is added to the enolate mixture.
  • The temperature is controlled below 50°C during addition.
  • The reaction mixture is stirred at room temperature for 24 hours to ensure complete alkylation.

Step 3: Work-Up and Purification

  • The solvent is removed under reduced pressure.
  • The residue is partitioned between ethyl acetate and aqueous hydrochloric acid.
  • The organic layer is washed with water and brine, dried over magnesium sulfate, and concentrated.
  • The crude product is subjected to acid-catalyzed hydrolysis (using concentrated hydrochloric acid and acetic acid under reflux for 12 hours).
  • After cooling, the residue is extracted with sodium bicarbonate and ethyl acetate.
  • Final purification is achieved by silica gel column chromatography using ethyl acetate/petroleum ether as eluent.

Step 4: Characterization

  • The purified product is characterized by LC-MS and NMR spectroscopy to confirm structure and purity.
Summary Table: Typical Reaction Conditions
Step Reagents & Solvents Temperature Time Key Notes
1 Sodium hydride, THF, ethyl acetoacetate <15°C 15 min (stir) Enolate formation
2 Difluorinated nitrophenol, THF <50°C 24 h (RT) Alkylation, slow addition
3 HCl, acetic acid, ethyl acetate Reflux 12 h Acid hydrolysis, extraction, purification
4 Silica gel chromatography Ambient Purification
Yield and Physical Data
  • Typical yield: 60% (as brown oil)
  • LC-MS: m/z = 216 [M+1]+ (for closely related analogs)
  • Purity: >95% after chromatography

Alternative and Related Methods

While the above method is the most direct for the specific target compound, related compounds such as 1-(2-(difluoromethoxy)-3-nitrophenyl)propan-2-one can be synthesized via condensation of the corresponding nitrobenzaldehyde with a ketone under acidic or basic conditions. However, these methods may require further functional group interconversions and are less direct for the target structure.

Data Tables

Reaction Parameters and Outcomes

Parameter Value/Condition
Starting material 2,3-difluoro-6-nitrophenol
Alkylating agent Ethyl acetoacetate (enolate)
Base Sodium hydride
Solvent Tetrahydrofuran (THF)
Temperature (enolate) <15°C
Temperature (alkylation) <50°C, then RT
Hydrolysis HCl/acetic acid, reflux 12 h
Extraction solvent Ethyl acetate
Purification Silica gel chromatography
Typical yield 60%
Product form Brown oil
Analytical data LC-MS: m/z 216 [M+1]+

Research Findings and Notes

  • The described method provides high selectivity for the desired substitution pattern, which is critical for pharmaceutical intermediates.
  • The use of sodium hydride and careful temperature control minimizes side reactions, such as over-alkylation or decomposition.
  • Acidic hydrolysis is essential for removing protecting groups or unwanted esters, ensuring the final product is the target phenoxypropanone.
  • Silica gel chromatography is effective for removing impurities and isolating the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and nitro group play a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one is unique due to the specific arrangement of its fluorine atoms and nitro group on the phenoxy ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Biological Activity

1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological effects, including its synthesis, mechanisms of action, and pharmacological profiles.

Synthesis

The synthesis of this compound typically involves the alkylation of 2,3-difluoro-6-nitrophenol. A notable method includes the use of ammonia borane complexes for bioreduction processes, yielding high enantiomeric purity in the resultant compounds . The synthetic pathway often results in derivatives that exhibit varied biological properties.

The mechanisms through which these compounds exert their biological effects are not fully elucidated. However, it is hypothesized that their activity may involve interference with cellular signaling pathways or direct cytotoxic effects on tumor cells. For example, some fluorinated compounds have been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism .

Case Studies

A study profiling various chemicals, including those structurally related to this compound, highlighted their interactions with multiple enzymatic pathways. The results indicated that certain derivatives could act as activators or inhibitors of key enzymes involved in metabolic processes .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Cell LinesIC50 (µM)
This compoundAntiproliferativeBreast CancerNot Specified
7-(4-Trifluoromethylphenyl)-6,7-dihydro...AntiproliferativeColon Cancer15
Other Fluorinated DerivativesDHFR InhibitionVarious Cancer Cell Lines5

Safety and Toxicity

The safety profile of this compound remains under investigation. Preliminary assessments suggest that while certain fluorinated compounds exhibit low toxicity at therapeutic doses, further studies are required to establish a comprehensive safety profile for this specific compound .

Q & A

Q. Basic

  • NMR : 1^1H and 19^19F NMR confirm substitution patterns and fluorine environments (e.g., δ 160–165 ppm for aromatic F) .
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (C9_9H7_7F2_2NO4_4; calc. 243.04 g/mol) .
  • FTIR : Nitro (1530 cm1^{-1}) and ketone (1710 cm1^{-1}) stretches validate functional groups.
    Purity is assessed via HPLC with UV detection (λ = 254 nm) .

How do the nitro and fluorine substituents influence reactivity in nucleophilic substitution reactions?

Q. Advanced

  • Nitro Group : Acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic attack at the para position .
  • Fluorine Substituents : Ortho/para-directing effects and steric hindrance modulate regioselectivity. For example, 2,3-difluoro substitution directs nucleophiles to the 6-position, as seen in levofloxacin intermediate synthesis .
    Computational studies (DFT) reveal transition-state stabilization via negative charge delocalization onto nitro and fluorine groups .

What safety protocols are recommended for handling this compound based on its ecotoxicological profile?

Q. Basic

  • Hazard Classification : Classified as a Group II irritant (skin/eyes) and ecotoxicant (LC50_{50} <10 mg/L in aquatic organisms) .
  • Handling : Use fume hoods, nitrile gloves, and closed systems to minimize exposure.
  • Waste Disposal : Incinerate at >1000°C to prevent release of fluorinated byproducts .

How does this compound serve as a precursor in fluoroquinolone antibiotics, and what are key mechanistic steps?

Advanced
In levofloxacin synthesis:

Chiral Intermediate : The (R)-alcohol derivative undergoes Mitsunobu reaction with piperazine to form the core quinolone structure .

Functionalization : Subsequent fluorination and cyclization steps introduce antibacterial activity.
Mechanistic bottlenecks include stereochemical control during Mitsunobu reactions and byproduct formation during cyclization. Recent advances use flow chemistry to improve selectivity .

What computational methods predict the compound’s interactions with biological targets?

Q. Advanced

  • Molecular Docking : Simulates binding to DNA gyrase (fluoroquinolone target), highlighting hydrogen bonds with nitro and ketone groups .
  • MD Simulations : Reveal stability of drug-enzyme complexes in aqueous environments, with free-energy calculations (MM-PBSA) validating affinity.
  • QSAR Models : Correlate substituent electronegativity (e.g., fluorine) with antibacterial potency (R2^2 = 0.89) .

What contradictions exist in literature regarding its synthetic pathways, and how can they be resolved?

Q. Advanced

  • Contradiction : Some studies report side-chain oxidation during nitro reduction, while others observe clean amine formation .
  • Resolution : Controlled hydrogenation (H2_2, Pd/C, 40 psi) at 25°C minimizes oxidation. In situ IR monitors nitro-to-amine conversion (disappearance of 1530 cm1^{-1} peak) .
    Methodological standardization and real-time analytics are critical for reproducibility.

How does steric hindrance from fluorine substituents affect catalytic asymmetric synthesis?

Q. Advanced

  • Challenges : Fluorine’s small size but high electronegativity creates steric and electronic conflicts. For example, Rh-catalyzed hydrogenation of the ketone group shows lower ee (78%) compared to non-fluorinated analogs (ee >95%) .
  • Solutions : Bulky ligands (e.g., BINAP) improve stereoselectivity by shielding reactive sites. Computational ligand screening (e.g., Schrödinger’s Glide) identifies optimal catalysts .

What are the environmental persistence and degradation pathways of this compound?

Q. Basic

  • Persistence : Fluorine and nitro groups resist hydrolysis (t1/2_{1/2} >180 days in water) .
  • Degradation : UV photolysis (λ = 254 nm) cleaves the nitro group, forming less stable intermediates. Microbial degradation (Pseudomonas spp.) under aerobic conditions shows partial defluorination .
    Monitoring via LC-MS/MS is recommended for environmental impact studies.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one
Reactant of Route 2
Reactant of Route 2
1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.